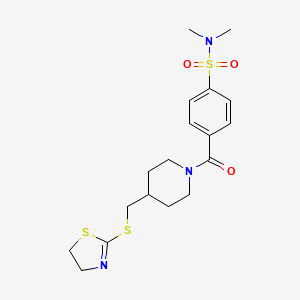

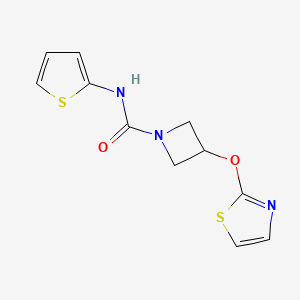

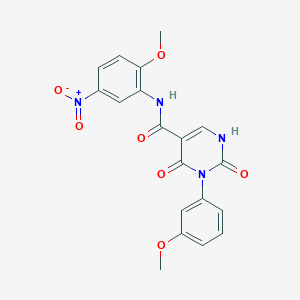

N1-((2-羟基-1,2,3,4-四氢萘-2-基)甲基)-N2-(2-(甲硫基)苯基)草酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The research on 1,2,3,4-tetrahydronaphthalene derivatives encompasses a wide range of studies focusing on their synthesis, structural analysis, and evaluation of their chemical and physical properties. These compounds are of significant interest due to their potential applications in medicinal chemistry, particularly as ligands for various receptors, which could lead to therapeutic applications.

Synthesis Analysis

The synthesis of derivatives often involves multi-step reactions, starting from naphthalene or its direct derivatives. For instance, a study reported the synthesis of N-(1,2,3,4-tetrahydronaphthalen-1-yl)-4-aryl-1-piperazinealkylamides to explore structure-affinity and -activity relationships for the 5-HT7 receptor, indicating a complex synthetic route to achieve desired substitutions and functional groups (Leopoldo et al., 2007).

Molecular Structure Analysis

The molecular structure of these derivatives is crucial in determining their interaction with biological targets. X-ray crystallography and NMR spectroscopy are commonly employed techniques for structural elucidation. For example, the crystal structures of various 1-oxo-1,2-dihydronaphthalene derivatives have been determined, revealing the conformations and interactions that stabilize their structures (Acta Crystallographica Section E, 2017).

科学研究应用

σ受体结合及在肿瘤研究中的潜力

与N1-((2-羟基-1,2,3,4-四氢萘-2-基)甲基)-N2-(2-(甲硫基)苯基)草酰胺结构相关的化合物已被探索其对σ受体的亲和力和选择性,特别是σ(1)受体。这些受体涉及各种生物过程,包括神经调节和细胞增殖。研究表明,相关化合物的哌啶环上的甲基取代可以探测在σ(1)受体上的选择性结合和活性,对肿瘤研究和治疗具有重要意义。例如,某些萘化合物在大鼠C6胶质瘤细胞中表现出抗增殖活性,暗示了在癌症研究中有用的潜在σ(1)拮抗活性(Berardi et al., 2005)。

通过S1P受体激动治疗自身免疫疾病

另一个应用领域是通过选择性激动神经酰胺-1-磷酸(S1P)受体治疗自身免疫疾病,如复发-缓解型多发性硬化症(RRMS)。发现像塞拉利莫德这样选择性作用于S1P1和S1P5受体的化合物已显示出显著的前景。这些化合物表现出高选择性和效力,可能通过调节淋巴细胞迁移提供管理自身免疫疾病的新方法(Kurata et al., 2017)。

合成和神经调节活性的药理评价

具有四氢萘结构的化合物也已被合成并评估其神经调节活性。涉及新型1-苯基-3-氨基-1,2,3,4-四氢萘的研究表明在啮齿动物脑组织中刺激酪氨酸羟化酶活性,暗示了一种新型神经调节σ样受体的参与。这项研究为在需要调节多巴胺功能的情况下的药物治疗效用开辟了途径(Wyrick et al., 1993)。

抗癌评价

进一步的应用包括合成新型化合物进行抗癌评价。例如,某些萘衍生物与各种亲核试剂的反应已导致开发出用于评估其抗癌性能的化合物。这项研究通过探索新型化学实体的治疗潜力,为寻找有效的癌症治疗方法做出了贡献(Gouhar & Raafat, 2015)。

属性

IUPAC Name |

N-[(2-hydroxy-3,4-dihydro-1H-naphthalen-2-yl)methyl]-N'-(2-methylsulfanylphenyl)oxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22N2O3S/c1-26-17-9-5-4-8-16(17)22-19(24)18(23)21-13-20(25)11-10-14-6-2-3-7-15(14)12-20/h2-9,25H,10-13H2,1H3,(H,21,23)(H,22,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PFODXVKHVZDVIE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=CC=CC=C1NC(=O)C(=O)NCC2(CCC3=CC=CC=C3C2)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

370.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

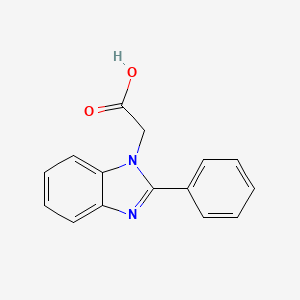

![Tert-butyl (3aR,6aS)-2-(6-chloropyridazine-3-carbonyl)-3a-methyl-3,4,6,6a-tetrahydro-1H-pyrrolo[3,4-c]pyrrole-5-carboxylate](/img/structure/B2482771.png)

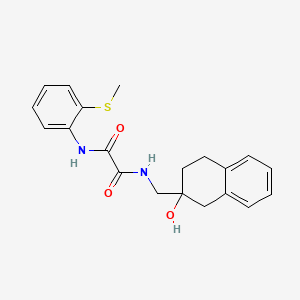

![2-(4-Fluorophenyl)sulfanyl-N-[[1-(2-methylpyridin-4-yl)piperidin-4-yl]methyl]acetamide](/img/structure/B2482774.png)

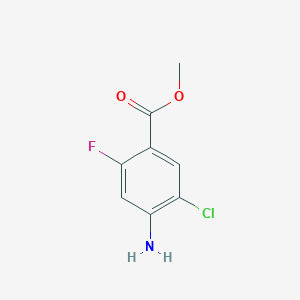

![N-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-1,3,5-trimethyl-1H-pyrazole-4-sulfonamide](/img/structure/B2482776.png)

![(2-Methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-3-yl)methanamine hydrochloride](/img/structure/B2482780.png)